molecular formula C8H6ClNO3 B098044 2-Benzoxazolinone, 5-chloro-3-hydroxymethyl- CAS No. 17929-34-9

2-Benzoxazolinone, 5-chloro-3-hydroxymethyl-

Cat. No. B098044
CAS RN: 17929-34-9
M. Wt: 199.59 g/mol
InChI Key: FSCPTWHCVYVMGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzoxazolinone, 5-chloro-3-hydroxymethyl- is a chemical compound that has been widely used in scientific research for various purposes. It is a white crystalline powder with a molecular formula of C8H6ClNO2 and a molecular weight of 187.59 g/mol. This compound has been found to exhibit several biochemical and physiological effects, making it a valuable tool in scientific research.

Mechanism of Action

The mechanism of action of 2-Benzoxazolinone, 5-chloro-3-hydroxymethyl- is not fully understood. However, it has been suggested that the compound may inhibit the growth of bacteria and fungi by disrupting their cell wall synthesis or by interfering with their DNA replication.
Biochemical and Physiological Effects:
Studies have shown that 2-Benzoxazolinone, 5-chloro-3-hydroxymethyl- can exhibit several biochemical and physiological effects. It has been found to exhibit antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. Additionally, it has been shown to exhibit anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Benzoxazolinone, 5-chloro-3-hydroxymethyl- in lab experiments is its ability to exhibit antibacterial and antifungal properties. This makes it a valuable tool in the study of infectious diseases. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of 2-Benzoxazolinone, 5-chloro-3-hydroxymethyl- in scientific research. One direction is the study of its potential therapeutic applications in oxidative stress-related and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify other potential therapeutic targets. Finally, the synthesis of new derivatives of this compound may lead to the development of more potent and selective therapeutic agents.

Synthesis Methods

The synthesis of 2-Benzoxazolinone, 5-chloro-3-hydroxymethyl- can be achieved through several methods. One of the most commonly used methods involves the reaction of 5-chloro-3-formylsalicylic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. This reaction results in the formation of 2-Benzoxazolinone, 5-chloro-3-hydroxymethyl- as a white crystalline powder.

Scientific Research Applications

The compound 2-Benzoxazolinone, 5-chloro-3-hydroxymethyl- has been widely used in scientific research for various applications. It has been found to exhibit antibacterial and antifungal properties, making it a valuable tool in the study of infectious diseases. Additionally, it has been used in the synthesis of other compounds with potential therapeutic applications.

properties

CAS RN

17929-34-9

Molecular Formula

C8H6ClNO3

Molecular Weight

199.59 g/mol

IUPAC Name

5-chloro-3-(hydroxymethyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C8H6ClNO3/c9-5-1-2-7-6(3-5)10(4-11)8(12)13-7/h1-3,11H,4H2

InChI Key

FSCPTWHCVYVMGT-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)N(C(=O)O2)CO

Canonical SMILES

C1=CC2=C(C=C1Cl)N(C(=O)O2)CO

Other CAS RN

17929-34-9

synonyms

5-Chloro-3-(hydroxymethyl)benzoxazol-2(3H)-one

Origin of Product

United States

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